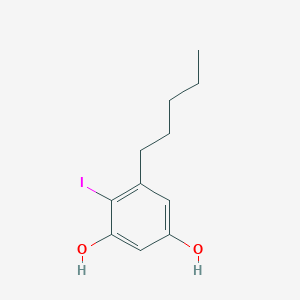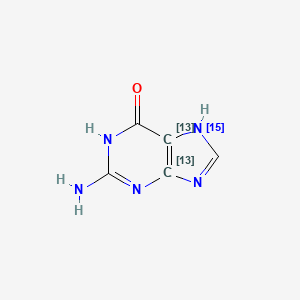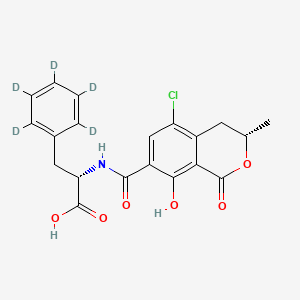
(3R,5R)-1,7-diphenylheptane-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Yashabushidiol B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of sesquiterpene, which are compounds made up of three isoprene units. Sesquiterpenes are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Yashabushidiol B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core sesquiterpene structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and catalysts to facilitate various chemical transformations.
Industrial Production Methods
Industrial production of (+)-Yashabushidiol B is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotechnological synthesis using engineered microorganisms and plant cell cultures are being explored as potential scalable production techniques.
化学反应分析
Types of Reactions
(+)-Yashabushidiol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in (+)-Yashabushidiol B and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
(+)-Yashabushidiol B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of (+)-Yashabushidiol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, leading to the suppression of tumor growth.
相似化合物的比较
(+)-Yashabushidiol B can be compared with other sesquiterpenes, such as:
Artemisinin: Known for its antimalarial properties.
Farnesol: Known for its role in the biosynthesis of cholesterol and other sterols.
Bisabolol: Known for its anti-inflammatory and skin-soothing properties.
What sets (+)-Yashabushidiol B apart is its unique combination of functional groups and its specific biological activities, making it a compound of significant interest in various fields of research.
属性
分子式 |
C19H24O2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
(3R,5R)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1 |
InChI 键 |
QSUSPILNZCEGPK-RTBURBONSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
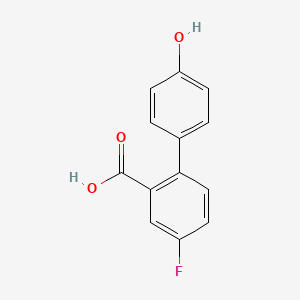
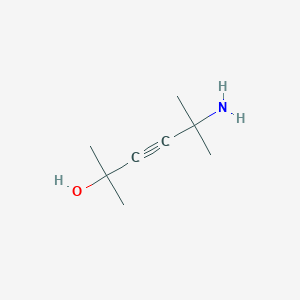
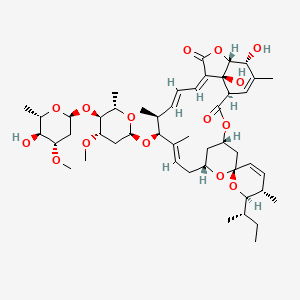
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
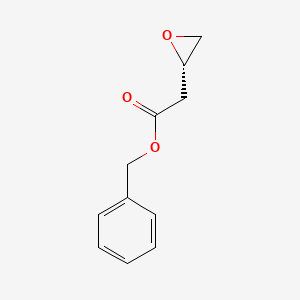
amine hydrochloride](/img/structure/B13446376.png)

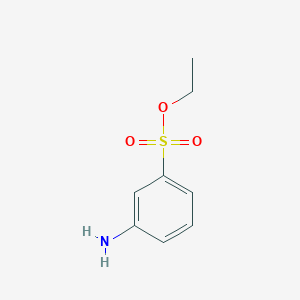
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
